

Comparative Analysis of Adagrasib (MRTX849) Cross-reactivity with RAS Isoforms

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Compound of Interest

Compound Name: KRAS G12C inhibitor 30

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A Detailed Guide for Researchers and Drug Development Professionals on the Selectivity of a Leading KRAS G12C Inhibitor

This guide provides a comprehensive comparison of the KRAS G12C inhibitor adagrasib (MRTX849) with a focus on its cross-reactivity with other RAS isoforms, namely HRAS and NRAS. Adagrasib is a potent and selective covalent inhibitor that targets the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive state.[1][2][3] Understanding its selectivity is crucial for predicting potential off-target effects and for the development of next-generation pan-RAS or mutant-specific inhibitors.

Quantitative Performance Data

The selectivity of adagrasib has been evaluated using various biochemical and cellular assays. The following tables summarize the available quantitative data on its binding affinity and inhibitory activity against different RAS isoforms.

Table 1: Biochemical Binding Affinity of Adagrasib (MRTX849) against RAS Isoforms



RAS Isoform	Mutation	Binding Affinity (Kd)	Assay Method
KRAS	G12C	9.59 nM	Biochemical Competition Assay
KRAS	Wild-Type	No binding observed (up to 20 μM)	Biochemical Competition Assay
KRAS	G12D	No binding observed (up to 20 μM)	Biochemical Competition Assay
KRAS	G12V	No binding observed (up to 20 μM)	Biochemical Competition Assay
HRAS	Wild-Type	Data not publicly available	Surface Plasmon Resonance (mentioned)
NRAS	Wild-Type	Data not publicly available	Surface Plasmon Resonance (mentioned)

Data sourced from a biochemical competition-based binding assay. While Surface Plasmon Resonance (SPR) has been mentioned as a method to measure adagrasib's affinity to HRAS and NRAS, specific Kd values are not readily available in the public domain.[4][5]

Table 2: Cellular Inhibitory Activity of Adagrasib (MRTX849) in RAS-Mutant Cell Lines

Cell Line Model	RAS Mutation Status	IC50 Range	Assay Method
Various Cancer Cell Lines	KRAS G12C	0.2 - 1042 nM	3D Cell Viability Assay
Various Cancer Cell Lines	Non-KRAS G12C	> 3000 nM	3D Cell Viability Assay



These results demonstrate a selectivity of over 1000-fold for KRAS G12C mutant cells compared to non-G12C mutant cells.[6]

Experimental Methodologies

The determination of adagrasib's selectivity relies on robust biochemical and cell-based assays. Below are detailed protocols for key experiments.

Biochemical Selectivity Assay: Competition-Based Binding Assay

This assay quantitatively measures the binding affinity (Kd) of an inhibitor to its target protein.

Protocol:

- Protein Preparation: Recombinant KRAS proteins (G12C, WT, G12D, G12V) are expressed and purified.
- Ligand Immobilization: A known biotinylated affinity ligand for the RAS switch II pocket is immobilized on streptavidin-coated magnetic beads.
- Competition Reaction: The immobilized ligand, the respective RAS protein, and varying concentrations of the test inhibitor (adagrasib) are incubated together.
- Washing and Elution: Unbound proteins and inhibitor are washed away. The bound RAS
 protein is then eluted.
- Quantification: The amount of eluted RAS protein is quantified using methods like qPCR (if the protein is DNA-tagged) or mass spectrometry.
- Data Analysis: The data is fitted to a dose-response curve to determine the inhibitor's Kd value.

Cellular Selectivity Assay: Phospho-ERK (p-ERK) Inhibition Assay



This cell-based assay assesses the functional consequence of RAS inhibition by measuring the phosphorylation of a key downstream effector, ERK.

Protocol:

- Cell Culture: Cancer cell lines with different RAS mutations (e.g., KRAS G12C, KRAS WT, HRAS WT, NRAS WT) are cultured in appropriate media.
- Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
- Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitor (adagrasib) for a defined period (e.g., 2-4 hours).
- Cell Lysis: The cells are lysed to release cellular proteins.
- p-ERK Detection: The level of phosphorylated ERK in the cell lysates is measured using a sensitive detection method such as:
 - ELISA (Enzyme-Linked Immunosorbent Assay): Utilizes antibodies specific for p-ERK.
 - Western Blotting: Separates proteins by size, followed by detection with a p-ERK specific antibody.
 - Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay using labeled antibodies.
- Data Analysis: The p-ERK signal is normalized to the total ERK or a housekeeping protein.
 The data is then plotted against the inhibitor concentration to determine the IC50 value.

Proteomic Selectivity Assay: Cysteine Reactivity Profiling

This mass spectrometry-based approach provides an unbiased assessment of the inhibitor's covalent binding to cysteine residues across the entire proteome.

Protocol:

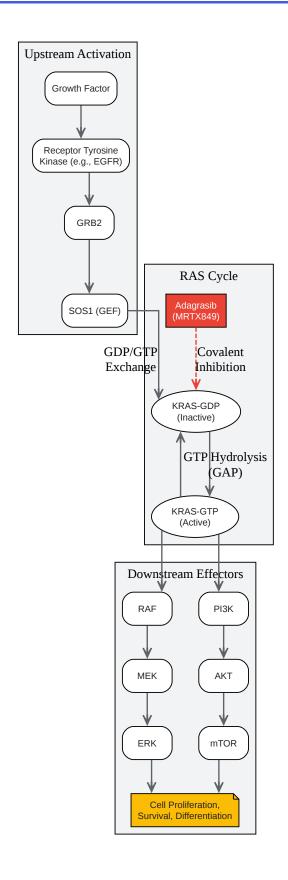


- Cell Treatment: Cells (e.g., a KRAS G12C mutant cell line) are treated with the covalent inhibitor (adagrasib) or a vehicle control.
- Cell Lysis and Protein Extraction: Cells are lysed, and the total protein is extracted.
- Thiol-Reactive Probe Labeling: The remaining free (un-inhibitor-bound) cysteine residues in the proteome are labeled with a thiol-reactive probe, such as iodoacetamide-biotin.
- Protein Digestion: The proteins are digested into smaller peptides, typically using trypsin.
- Enrichment of Labeled Peptides: The biotin-labeled peptides are enriched using streptavidin affinity chromatography.
- LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cysteine-containing peptides and quantify their abundance.
- Data Analysis: The relative abundance of each cysteine-containing peptide in the adagrasibtreated sample is compared to the vehicle-treated sample. A significant reduction in the signal for the KRAS G12C peptide containing Cys12 indicates specific target engagement.
 The signals from all other identified cysteine-containing peptides reveal potential off-target interactions.

Visualizing Key Pathways and Workflows

To further illustrate the context of KRAS G12C inhibition and the methods used for its characterization, the following diagrams are provided.

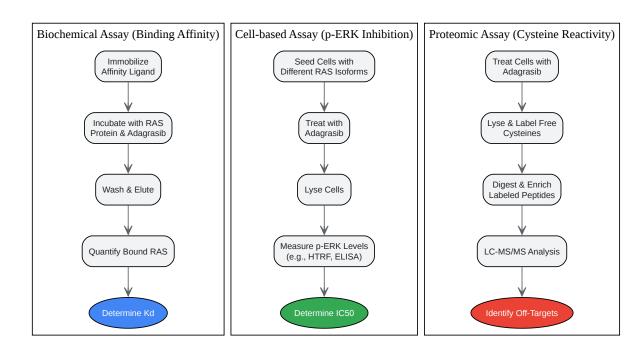




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Caption: KRAS Signaling Pathway and Point of Inhibition by Adagrasib.





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Caption: Workflow for Assessing Adagrasib's Selectivity.

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